molecular formula C12H11NO3S B194099 Phenol, 4-[(4-aminophenyl)sulfonyl]- CAS No. 25963-47-7

Phenol, 4-[(4-aminophenyl)sulfonyl]-

Cat. No. B194099
CAS RN: 25963-47-7
M. Wt: 249.29 g/mol
InChI Key: PSHPCZGANRRQDN-UHFFFAOYSA-N
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Description

Phenol, 4-[(4-aminophenyl)sulfonyl]-, also known as 4-Amino-4’-hydroxydiphenylsulfone, is a compound with the molecular formula C12H11NO3S . It has a molecular weight of 249.29 g/mol .


Molecular Structure Analysis

The IUPAC name for this compound is 4-(4-aminophenyl)sulfonylphenol . The InChI string is InChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2 . The Canonical SMILES string is C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 249.29 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 249.04596439 g/mol . The topological polar surface area is 88.8 Ų . The XLogP3 is 1.6 .

Scientific Research Applications

Electrolysis in Dye Degradation

Phenol, 4-[(4-aminophenyl)sulfonyl]-, and related sulfonyl aromatic alcohols are identified as products formed by the electrolysis of dyes like Reactive Black 5. This process is part of a study aiming to explore the formation of these compounds in alkaline media using nickel electrodes, providing insight into the relationship between hydrophobicity/lipophilicity and toxicity of these compounds (Elizalde-González et al., 2012).

Synthesis and Properties in Polymer Science

In polymer science, derivatives of Phenol, 4-[(4-aminophenyl)sulfonyl]-, are used in synthesizing novel sulfonated poly(ether ether ketone) containing pendant carboxyl groups, demonstrating potential applications in fuel cells. The synthesis involves copolymerization processes with various aromatic compounds, indicating its significance in developing high-performance materials (Li et al., 2009).

Biological Evaluation in Medicinal Chemistry

In medicinal chemistry, certain derivatives of Phenol, 4-[(4-aminophenyl)sulfonyl]-, have been evaluated for their antibacterial, antifungal, and cytotoxic activities. Their metal complexes were synthesized and characterized, indicating their potential in developing new pharmaceutical compounds (Chohan & Shad, 2011).

Chemosensor Development

This compound has also been used in the development of chemosensors. For instance, a study involved the synthesis of a Schiff-base molecule using derivatives of Phenol, 4-[(4-aminophenyl)sulfonyl]- for detecting Al3+ ions, demonstrating its application in environmental monitoring and analytical chemistry (Maity et al., 2017).

Advanced Material Synthesis

The compound plays a role in synthesizing advanced materials, such as highly soluble and thermally stable poly(sulfone ether imide)s. It serves as a building block in the synthesis of sulfone ether diamines, integral to creating polymers with desirable thermal and mechanical properties (Abbasi et al., 2015).

Environmental Chemistry Applications

Phenol, 4-[(4-aminophenyl)sulfonyl]-, and its derivatives have been studied in the context of environmental chemistry. Research involving the hydrolysis of phenyl- and benzyl 4-nitrophenyl-sulfamate esters provides insights into reaction mechanisms important for understanding environmental processes and degradation pathways of similar compounds (Spillane et al., 2011).

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

properties

IUPAC Name

4-(4-aminophenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12/h1-8,14H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSHPCZGANRRQDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7067166
Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Phenol, 4-[(4-aminophenyl)sulfonyl]-

CAS RN

25963-47-7
Record name 4-[(4-Aminophenyl)sulfonyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25963-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-((4-Aminophenyl)sulfonyl)phenol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
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Record name Phenol, 4-[(4-aminophenyl)sulfonyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7067166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-aminophenyl)sulphonyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.056
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Record name 4-((4-AMINOPHENYL)SULFONYL)PHENOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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